![molecular formula C17H13F3N4O3S B2977415 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896341-24-5](/img/structure/B2977415.png)
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C17H13F3N4O2S . It has an average mass of 394.371 Da . The InChI code is 1S/C12H13N3O3S/c1-3-18-9(16)7-19-11-13-10-8(2)5-4-6-15(10)12(17)14-11/h4-6H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 394.37. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Anticonvulsant Activity
This compound has been evaluated for its potential as an anticonvulsant . Studies have synthesized analogs to test their efficacy in seizure models, such as maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures. The compound’s effects on motor coordination have also been assessed using rotarod tests .
AMPA Receptor Antagonism
The derivatives of this compound have been explored for their role as AMPA receptor antagonists . This is significant in the context of neuroprotective strategies, particularly in conditions where excessive glutamate release causes excitotoxicity .
Neurotoxicity Mitigation
Research indicates that certain analogs of this compound can mitigate kainate-induced neurotoxicity . This is relevant in the study of neurological disorders where excitotoxicity is a contributing factor .
Antioxidant Properties
While not directly linked to the exact compound , related structures have been studied for their antioxidant properties . These studies provide insights into how modifications of the compound could enhance its ability to scavenge free radicals .
Chemical Synthesis
The compound serves as a building block in chemical synthesis . It can be used to create various derivatives with potential pharmacological applications .
Pharmacological Research
The compound and its derivatives are valuable in pharmacological research , especially in the early discovery phase for novel drug candidates. They are part of a collection of chemicals used for testing and developing new therapeutic agents .
properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)28-9-13(25)21-11-4-6-12(7-5-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZROLPUPOUDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
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